molecular formula C5H10O10P2 B1220678 Butedronic acid CAS No. 51395-42-7

Butedronic acid

Cat. No. B1220678
CAS RN: 51395-42-7
M. Wt: 292.07 g/mol
InChI Key: LDTZSTJLVYBEKB-UHFFFAOYSA-N
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Description

Butedronic acid is a radiopharmaceutical marked with technetium for bone scintigraphy . It is a small molecule and is classified as experimental . The molecular formula of Butedronic acid is C5H10O10P2 .


Molecular Structure Analysis

The molecular structure of Butedronic acid is represented by the formula C5H10O10P2 . It has an average mass of 292.074 Da and a mono-isotopic mass of 291.974915 Da .


Physical And Chemical Properties Analysis

Butedronic acid is a white crystalline powder . It has a melting point of 150°C . The UV max in water is at 208 nm (e 274) . The molecular weight of Butedronic acid is 292.07 .

Scientific Research Applications

1. Fermentative Production and Biotechnology Advances

Butyric acid, a C4 organic acid, has gained significant interest for its fermentative production from renewable feedstocks. This shift towards biological synthesis aligns with the growing demand for green products in food, pharmaceuticals, animal feed supplements, and cosmetics industries. Strain engineering and novel fermentation process developments are key strategies enhancing microbial butyric acid production. The focus is on improving yield, purity, and productivity, with potential for future advancements in strain and process optimizations (Jiang et al., 2018).

2. Bioresource Technology and Process Engineering

Microbial fermentation as an alternative to chemical synthesis for butyric acid production has garnered attention for its environmental friendliness. Despite the economic challenges compared to chemical synthesis, advancements in bioprocess techniques and metabolic engineering methods have been developed for enhanced production. These include using alternative inexpensive feedstocks and improving butyric acid production efficiency, aiming to make fermentative production economically viable (Luo et al., 2018).

3. Bioreactor Innovations

Innovations in bioreactor design, like the fibrous-bed bioreactor, have demonstrated effective butyric acid production from various feedstocks. These include glucose, xylose, and even Jerusalem artichoke, showing high yields and productivity. Such bioreactor technologies promise economically viable and environmentally friendly production methods, paving the way for commercial-scale butyric acid production (Jiang et al., 2010), (Huang et al., 2011).

4. Applications in Sensing and Biomedical Fields

Boronic acids, including butyric acid, have found applications in sensing due to their interactions with diols and Lewis bases. Their key role in biological labelling, protein manipulation, and development of therapeutics is notable. This makes them valuable in various areas ranging from biological assays to therapeutic developments (Lacina et al., 2014), (Huang et al., 2012).

5. Metabolic and Health Applications

Butyric acid's role in short-chain fatty acid metabolism in the heart has been explored using hyperpolarized substrates for magnetic resonance spectroscopy, revealing insights into metabolic pathways (Ball et al., 2013). Additionally, its effects on gut health and intestinal microbiota in poultry nutrition, showcasing its potential as an antibiotic alternative, have been documented (Melaku et al., 2021).

6. Fermentation Process Optimization

Further research has been conducted on optimizing fermentation processes for butyric acid production, using various substrates like oilseed rape straw and implementing techniques like electrodeionization for separation from fermentation broth. These advancements indicate potential for improved industrial-scale production processes (Huang et al., 2016), (Du et al., 2012).

7. Optical Gating of Synthetic Ion Channels

Butyric acid derivatives have been used in the optical gating of synthetic ion channels, demonstrating potential in light-induced controlled release, sensing, and information processing. This innovative application showcases the versatility of butyric acid in advanced materials science (Ali et al., 2012).

Safety And Hazards

Butedronic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2-(diphosphonomethyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O10P2/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTZSTJLVYBEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866196
Record name Butedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butedronic acid

CAS RN

51395-42-7
Record name 2,3-Dicarboxypropane-1,1-diphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51395-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butedronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051395427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butedronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PB1U68YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Schreuder, D Koopman, PL Jager… - Seminars in Nuclear …, 2019 - Elsevier
Diagnostic radiopharmaceuticals used in nuclear medicine can cause adverse events. Information on these adverse events is available in case reports and databases but may not be …
Number of citations: 16 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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